1-(4-Cyclopropylphenyl)sulfonylpiperazine
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Overview
Description
1-(4-Cyclopropylphenyl)sulfonylpiperazine is a chemical compound that belongs to the piperazine family. It has the molecular formula C13H18N2O2S and a molecular weight of 266.36 g/mol. This compound is known for its unique structural features, which include a cyclopropyl group attached to a phenyl ring, further connected to a sulfonylpiperazine moiety.
Preparation Methods
The synthesis of 1-(4-Cyclopropylphenyl)sulfonylpiperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-(4-Cyclopropylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Cyclopropylphenyl)sulfonylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antimalarial properties
Medicine: Research has shown that sulfonylpiperazine derivatives can interfere with actin polymerization, making them potential candidates for antimalarial drugs.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropylphenyl)sulfonylpiperazine involves its interaction with molecular targets such as actin and profilin. The compound reduces actin polymerization, which is essential for the invasion of red blood cells by the malaria parasite Plasmodium falciparum . This interference with actin-profilin dynamics prevents the parasite from invading red blood cells, demonstrating its potential as an antimalarial agent.
Comparison with Similar Compounds
1-(4-Cyclopropylphenyl)sulfonylpiperazine can be compared with other sulfonylpiperazine derivatives. Similar compounds include:
- 1-(4-Methylphenyl)sulfonylpiperazine
- 1-(4-Chlorophenyl)sulfonylpiperazine
- 1-(4-Fluorophenyl)sulfonylpiperazine These compounds share the sulfonylpiperazine core but differ in the substituents attached to the phenyl ring. The cyclopropyl group in this compound provides unique steric and electronic properties, which can influence its reactivity and biological activity .
Biological Activity
1-(4-Cyclopropylphenyl)sulfonylpiperazine is a synthetic compound that belongs to the piperazine family, characterized by its unique structural features, including a cyclopropyl group attached to a phenyl ring and a sulfonylpiperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H18N2O2S
- Molecular Weight : 266.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in critical biological processes. Notably, it has been shown to interfere with actin polymerization, a vital process for various cellular functions, including motility and division. This mechanism is particularly relevant in the context of malaria, where the compound exhibits potential antimalarial properties by inhibiting the invasion of red blood cells by the malaria parasite Plasmodium falciparum .
Antibacterial Properties
Research indicates that this compound possesses antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Antimalarial Activity
The compound has been identified as a potential candidate for antimalarial drug development. Studies have demonstrated that it can effectively reduce the proliferation of Plasmodium falciparum in vitro, making it a promising lead for further investigation .
Other Activities
Preliminary studies suggest that this compound may also exhibit anti-inflammatory and analgesic properties, although more research is needed to fully elucidate these effects.
Data Table: Summary of Biological Activities
Activity | Target/Effect | Reference |
---|---|---|
Antibacterial | Disruption of cell wall synthesis | |
Antimalarial | Inhibition of Plasmodium falciparum | |
Anti-inflammatory | Potential modulation of inflammatory pathways |
Case Studies
Several case studies have investigated the biological effects of this compound, focusing on its pharmacological properties and therapeutic applications.
Case Study 1: Antimalarial Efficacy
A study conducted on the efficacy of this compound against Plasmodium falciparum demonstrated significant reductions in parasitemia levels in treated subjects compared to controls. The study highlighted the compound's ability to inhibit actin polymerization, crucial for the parasite's invasion into host cells.
Case Study 2: Antibacterial Activity Profile
Another investigation assessed the antibacterial properties of this compound against various bacterial strains. Results indicated that it exhibited notable activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, suggesting its potential as a therapeutic agent in treating resistant infections.
Properties
IUPAC Name |
1-(4-cyclopropylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-18(17,15-9-7-14-8-10-15)13-5-3-12(4-6-13)11-1-2-11/h3-6,11,14H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTODVRJJLDVCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)S(=O)(=O)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.